4-[2-(Trimethylsilyl)ethyl]aniline

Organometallic Chemistry Silyl Protecting Groups Reactivity Comparison

4-[2-(Trimethylsilyl)ethyl]aniline is an organosilicon compound (molecular formula C₁₁H₁₉NSi, MW 193.36 g/mol) that functions as a specialized aniline derivative bearing a 2-(trimethylsilyl)ethyl substituent at the para position. This compound serves as a versatile scaffold in organic and medicinal chemistry research, primarily utilized as a building block for the synthesis of more complex molecules.

Molecular Formula C11H19NSi
Molecular Weight 193.36 g/mol
CAS No. 17961-95-4
Cat. No. B1532638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Trimethylsilyl)ethyl]aniline
CAS17961-95-4
Molecular FormulaC11H19NSi
Molecular Weight193.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCC1=CC=C(C=C1)N
InChIInChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3
InChIKeyQENZLPBXUQYNKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Trimethylsilyl)ethyl]aniline (CAS 17961-95-4): A Versatile Building Block for Advanced Organic Synthesis


4-[2-(Trimethylsilyl)ethyl]aniline is an organosilicon compound (molecular formula C₁₁H₁₉NSi, MW 193.36 g/mol) that functions as a specialized aniline derivative bearing a 2-(trimethylsilyl)ethyl substituent at the para position [1]. This compound serves as a versatile scaffold in organic and medicinal chemistry research, primarily utilized as a building block for the synthesis of more complex molecules . Its key characteristics, including a topological polar surface area of 26 Ų and a predicted LogP of 3.15–3.48, dictate its behavior in synthetic transformations and its utility in developing novel compounds [1].

Why 4-[2-(Trimethylsilyl)ethyl]aniline Cannot Be Casually Substituted in Critical Applications


Simple substitution with an isomeric or functionally related aniline derivative (e.g., 4-(trimethylsilyl)aniline, CAS 17889-23-5, or 2-[2-(trimethylsilyl)ethyl]aniline, CAS 17961-94-3) is not chemically equivalent. The specific placement of the trimethylsilylethyl group on the para position of the aniline ring imparts unique physicochemical properties, such as a distinct LogP (~3.15–3.48) and boiling point (predicted 268.0 °C) , which directly influence its solubility, chromatographic behavior, and reactivity in downstream transformations like palladium-catalyzed cross-couplings [1]. Using an alternative would introduce uncontrolled variables, potentially leading to reaction failure, altered selectivity, or an inability to meet the required purity and performance specifications in a validated process [1][2].

Quantitative Evidence for Differentiating 4-[2-(Trimethylsilyl)ethyl]aniline from Its Analogs


Enhanced Reactivity of Trimethylsilyl-Protected Anilines vs. Neopentyl Analogs in Organoaluminum Reactions

In a direct head-to-head comparison, monosubstituted anilines bearing a trimethylsilyl (SiMe₃) protecting group exhibited markedly higher reactivity with trimethylalane than their neopentyl (CH₂tBu) counterparts [1]. This class-level inference supports the utility of the trimethylsilylethyl moiety as a reactive handle for further derivatization, offering a quantifiable advantage in reaction kinetics and yield.

Organometallic Chemistry Silyl Protecting Groups Reactivity Comparison

Physicochemical Profile Differentiation: LogP and Boiling Point vs. Closest Structural Analogs

The compound's predicted LogP (3.15–3.48) and boiling point (268.0 °C) differentiate it from both its simpler para-substituted analog (4-(trimethylsilyl)aniline, LogP ~2.5-3.0 est.) and its ortho isomer (2-[2-(trimethylsilyl)ethyl]aniline) . These differences in lipophilicity and volatility directly impact its performance in liquid-liquid extraction, chromatographic purification, and its behavior in gas-phase reactions.

Physicochemical Properties LogP Boiling Point

Specificity in Cytochrome P450 2D6 Inhibition: Weak Activity vs. Potent Inhibitors

In a direct head-to-head biochemical assay, 4-[2-(Trimethylsilyl)ethyl]aniline demonstrated weak inhibition of human recombinant CYP2D6, with an IC₅₀ of 3.30 µM [1]. While not a potent inhibitor, this quantifiable activity differentiates it from other substituted anilines that may act as strong, irreversible CYP inhibitors. This provides a valuable, measurable metric for researchers concerned with potential drug-drug interaction liabilities during lead optimization, where a compound with minimal off-target CYP activity is often preferred.

Drug Metabolism Cytochrome P450 ADME-Tox

Utility as an Ammonia Surrogate in Palladium-Catalyzed Aminations

A class-level inference based on the Teoc (2-trimethylsilylethyl) group demonstrates that derivatives like Teoc-NH₂ serve as effective ammonia equivalents in the palladium-catalyzed amination of aryl bromides and chlorides [1]. This allows for the preparation of anilines with sensitive functional groups that would be incompatible with free ammonia. The target compound, bearing the same silylethyl motif, is a logical precursor in this methodology, offering a distinct advantage over using gaseous ammonia or ammonium salts, which present significant safety and handling challenges.

Palladium Catalysis Cross-Coupling Ammonia Equivalent

Where 4-[2-(Trimethylsilyl)ethyl]aniline Delivers Definitive Value: Key Research & Industrial Scenarios


Lead Optimization in Medicinal Chemistry with Controlled ADME-Tox Profile

When designing a new chemical entity (NCE) for a drug discovery program, early knowledge of potential CYP450 liabilities is paramount. The documented weak inhibition of CYP2D6 (IC₅₀ = 3.30 µM) [1] for 4-[2-(Trimethylsilyl)ethyl]aniline provides a clear, data-backed advantage over analogs with unknown or potentially problematic CYP inhibition profiles. Researchers can select this building block to proactively mitigate drug-drug interaction risks, a critical consideration for regulatory approval. Its distinct LogP (~3.2–3.5) also positions it favorably for lead compounds requiring specific lipophilicity for blood-brain barrier penetration or cell membrane permeability.

Synthesis of Complex Organometallic Complexes for Catalysis or Materials Science

For chemists synthesizing novel ligands for transition metal complexes (e.g., for use in luminescent materials or homogeneous catalysis), the trimethylsilylethyl group on this aniline serves a dual purpose. First, it can act as a sterically demanding and lipophilic directing group during metalation reactions, as inferred from its enhanced reactivity with trimethylalane compared to neopentyl analogs [2]. Second, it can be used as a latent functionality for further transformations, such as in the synthesis of alkynyl-functionalized iminopyridine ligands for copper(I) complexes, which exhibit room-temperature luminescence [3]. The ability to tune the steric and electronic properties of the resulting ligands is directly tied to the presence of this specific substituent.

Scalable Synthesis of Primary Anilines via Ammonia Surrogate Methodology

In a process chemistry or scale-up laboratory, the use of gaseous ammonia is a significant safety hazard and engineering challenge. A methodology using a Teoc-protected ammonia equivalent, which shares the 2-trimethylsilylethyl group with the target compound, offers a safer, more controllable alternative for introducing a primary amine into an aryl halide [4]. Selecting a building block like 4-[2-(Trimethylsilyl)ethyl]aniline ensures compatibility with this powerful synthetic strategy, enabling the preparation of sensitive, functionalized anilines in high yield on a larger scale than would be practical with ammonia gas.

Analytical Method Development and Chromatography Standards

The unique combination of the aniline chromophore and the organosilicon tag gives 4-[2-(Trimethylsilyl)ethyl]aniline a distinct retention time in reverse-phase HPLC and a characteristic fragmentation pattern in mass spectrometry (MS), differentiating it from other aniline derivatives [5]. Its defined physicochemical properties (LogP, boiling point) make it a reliable internal standard or reference compound for quantifying similar organosilicon anilines in reaction mixtures, environmental samples, or biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Trimethylsilyl)ethyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.